2-Hydroxy-4-methylpentanoic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-4-methylpentanoic acid, also known as DL-leucic acid, is certain fungal species . This compound has been reported to exhibit antifungal activity , suggesting that it interacts with components of fungal cells to inhibit their growth.
Mode of Action
While the exact mode of action of DL-leucic acid is not fully understood, it is believed to interact with its targets, i.e., fungal cells, in a way that inhibits their growth . This could involve disrupting essential cellular processes or structures, thereby impairing the ability of the fungi to proliferate.
Biochemical Pathways
DL-leucic acid is derived from the metabolism of branched-chain amino acids . It belongs to the 2-hydroxycarboxylic acid group of amino acid metabolites . It has been found that Clostridium butyricum, an anaerobic bacteria, can synthesize this compound when fed with L-leucine .
Pharmacokinetics
It has been found in different areas of the human gut , suggesting that it may be absorbed and distributed in the body following ingestion. It has also been detected in the urine of certain patients , indicating that it is metabolized and excreted by the body.
Result of Action
The primary result of DL-leucic acid’s action is the inhibition of fungal growth . This antifungal activity makes it a potential candidate for use in bio-preservation . Moreover, it has been suggested that DL-leucic acid may have anabolic properties due to its similarity to leucine, an amino acid important in the synthesis of muscle .
Action Environment
The action of DL-leucic acid can be influenced by various environmental factors. For instance, its synthesis by Clostridium butyricum is greatly increased when the bacteria is fed with L-leucine . Furthermore, it has been found in the products of several different bacteria as a part of their fermentation processes , suggesting that the production and action of DL-leucic acid can be influenced by the microbial environment.
Biochemical Analysis
Biochemical Properties
2-Hydroxy-4-methylpentanoic acid has been found to have fungicidal properties . It can be synthesized by a number of different strains of Clostridium butyricum, an anaerobic bacteria sold as a probiotic that is also common in the fermentation of soured milk and cheeses . The bacteria’s synthesis of this compound greatly increased when fed with L-leucine, causing researchers to believe that it can turn L-leucine into its corresponding 2-hydroxyacid derivative .
Cellular Effects
This compound has been found in different areas of the human gut . It has been isolated in amniotic fluid , and the urine of a patient with dihydrolipoyl dehydrogenase deficiency , and a different patient with short gut syndrome, seemingly the product of unusual bacterial metabolism .
Molecular Mechanism
It is believed that it works in synergy with other organic acids . It has been suggested that this compound can convert L-leucine into its corresponding 2-hydroxyacid derivative .
Temporal Effects in Laboratory Settings
In a study on muscle atrophy in rats, wherein a group of rats had their hindlimbs immobilized with a cast for a week, and some were fed a diet of 5% this compound. Both the this compound group and the control had similar muscular atrophy, the this compound group had no observed change in muscle protein synthesis from before they were casted .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. There has been little human research on the subject, and what has been done suggests that this compound is not as effective as other similar options .
Metabolic Pathways
This compound is involved in the metabolism of Clostridium butyricum . It has been found that this compound can be synthesized by a number of different strains of Clostridium butyricum .
Preparation Methods
2-Hydroxyisocaproic acid can be synthesized through the leucine degradation pathway. In industrial settings, it is often produced by fermentation using lactic acid bacteria . The synthetic route involves the conversion of leucine to ketoisocaproic acid, which is then reduced to 2-hydroxyisocaproic acid by hydroxyisocaproate dehydrogenases .
Chemical Reactions Analysis
2-Hydroxyisocaproic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketoisocaproic acid.
Reduction: The reduction of ketoisocaproic acid to 2-hydroxyisocaproic acid is a key step in its synthesis.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are ketoisocaproic acid and various substituted derivatives .
Scientific Research Applications
2-Hydroxyisocaproic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: It has been investigated for its potential to enhance muscle recovery and reduce muscle atrophy.
Industry: It is used as a natural antimicrobial agent in food preservation due to its efficacy against both Gram-positive and Gram-negative bacteria
Comparison with Similar Compounds
2-Hydroxyisocaproic acid is unique compared to other similar compounds due to its dual role in muscle building and antimicrobial activity. Similar compounds include:
Beta-hydroxy-beta-methylbutyric acid: Another leucine metabolite known for its muscle-building properties.
Ketoisocaproic acid: An intermediate in the synthesis of 2-hydroxyisocaproic acid.
Alpha-hydroxyisocaproic acid: A structural isomer with different biological activities.
Properties
IUPAC Name |
2-hydroxy-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRFTAZAXQPQHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54641-21-3 (mono-hydrochloride salt) | |
Record name | alpha-Hydroxyisocaproic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80862047 | |
Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Leucinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
249.00 °C. @ 760.00 mm Hg | |
Record name | Leucinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
886 mg/mL | |
Record name | Leucinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
498-36-2, 10303-64-7 | |
Record name | (±)-2-Hydroxyisocaproic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Hydroxyisocaproic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-4-methylvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-2-hydroxy-4-methylvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.603 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEUCIC ACID, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RN4NSX3TY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Leucinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76.00 °C. @ 760.00 mm Hg | |
Record name | Leucinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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